molecular formula C15H11N3O4 B2657688 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole CAS No. 247085-73-0

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Cat. No.: B2657688
CAS No.: 247085-73-0
M. Wt: 297.27
InChI Key: JXWDLEXZMIIVBN-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom. The compound also features a methoxyphenyl group at the 2-position and a nitrophenyl group at the 5-position of the oxadiazole ring. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and industrial applications.

Preparation Methods

The synthesis of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 4-methoxybenzohydrazide with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

2-(4-Methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4/c1-21-13-7-5-10(6-8-13)14-16-17-15(22-14)11-3-2-4-12(9-11)18(19)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWDLEXZMIIVBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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